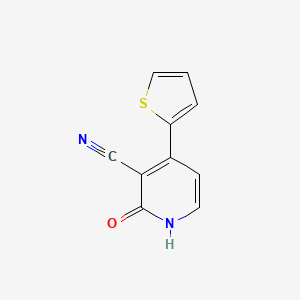

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPYVKHGOXOHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=O)NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves the reaction of 2-oxo-4-(2-thienyl)but-3-enoic acid with thiocarbohydrazide in glacial acetic acid. The mixture is stirred under reflux for 2 hours, then cooled to room temperature. The precipitate that forms is collected by filtration, yielding yellowish crystals with a melting point of 252-255°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The use of microwave-assisted synthesis is also explored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Hydrogenation reactions can reduce the compound to form derivatives like 2-oxo-4-(2-thienyl)butyric acid.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts like Raney nickel or palladium black are used for hydrogenation reactions.

Substitution: Reagents such as sodium hydroxide and hydroxylamine are used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: 2-oxo-4-(2-thienyl)butyric acid and 2-hydroxy-4-(2-thienyl)butyric acid.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research indicates that derivatives of 2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural modifications have shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.

-

Mechanism of Action :

- The biological activity of this compound is often attributed to its ability to interact with cellular targets such as proteins and nucleic acids. Molecular docking studies have demonstrated its binding affinity to various biological macromolecules, indicating a mechanism that could disrupt cellular functions in pathogens or cancer cells.

-

Case Studies :

- A notable study demonstrated that modifications to the thienyl group significantly enhance the compound's bioactivity against specific cancer cell lines, suggesting that structural optimization can lead to more effective therapeutic agents.

Industrial Applications

-

Synthesis of Novel Compounds :

- The compound serves as a precursor in the synthesis of more complex heterocyclic compounds that have applications in pharmaceuticals and agrochemicals. Its unique structure allows for further derivatization, leading to novel compounds with enhanced properties.

-

Chemosensors :

- Recent developments have explored the use of this compound in chemosensors for detecting metal ions and other pollutants. Its ability to form complexes with metal ions makes it suitable for environmental monitoring applications.

Research Findings

| Application Area | Key Findings |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects on multiple cancer cell lines |

| Antimicrobial Properties | Inhibits growth of gram-positive and gram-negative bacteria |

| Enzyme Inhibition | Potential inhibitor of COX enzymes |

| Synthesis Precursor | Useful in creating novel heterocyclic compounds |

| Chemosensor Development | Effective for detecting metal ions and environmental pollutants |

Mechanism of Action

The mechanism of action of 2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved often include those related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Biological Activity

2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₀H₆N₂OS

- Molecular Weight : 202.23 g/mol

- CAS Number : 174713-67-8

- Melting Point : 291–293 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on neurological disorders and its potential as an acetylcholinesterase (AChE) inhibitor.

Acetylcholinesterase Inhibition

One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where maintaining acetylcholine levels can improve cognitive function.

The specific IC50 value for this compound is yet to be determined in published studies. However, related compounds have demonstrated significant AChE inhibitory activity.

The mechanism by which this compound exerts its biological effects may involve:

- Binding Affinity : Molecular docking studies suggest that the compound can bind effectively to the active site of AChE.

- Structural Similarity : The structural features of the compound allow it to mimic natural substrates or inhibitors of AChE.

Case Studies and Research Findings

Several studies have investigated the biological properties of similar compounds within the same chemical class:

- Study on Thiazole Derivatives : Research has shown that thiazole-containing compounds exhibit promising AChE inhibitory activity, suggesting a potential for hybridization with pyridine derivatives like this compound to enhance efficacy .

- Neuroprotective Effects : In vitro assays have indicated that compounds with a similar structure may also possess antioxidant properties, which could contribute to neuroprotection in models of oxidative stress .

Q & A

Q. What are the optimized synthetic routes for 2-Oxo-4-(2-thienyl)-1,2-dihydropyridine-3-carbonitrile?

Methodological Answer: The synthesis of dihydropyridinecarbonitriles typically involves multi-step condensation reactions. A validated approach includes:

- Step 1: Condensation of β-aminoesters or α,β-unsaturated esters with aldehydes (e.g., 2-thienyl-substituted aldehydes) and cyanoacetamide in ethanol under reflux conditions. Ammonium acetate is often used as a catalyst to promote cyclization .

- Step 2: Purification via crystallization from dimethylformamide (DMF)/ethanol mixtures, yielding compounds with >90% purity. Reaction progress is monitored by TLC, and intermediates are characterized by NMR .

- Key Variables: Solvent polarity, reaction temperature (60–80°C), and molar ratios of reagents significantly impact yield (typically 65–85%) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Aldehyde-cyanoacetamide condensation | 78 | 92 | Ethanol, reflux, 12 h | |

| β-Aminoester cyclization | 65 | 88 | Formamide, 100°C, 24 h |

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Structural elucidation relies on:

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR | δ 10.3 (NH), δ 7.4 (thienyl H) | |

| X-ray | Monoclinic P21/c, a = 8.38 Å, β = 93.2° |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., IC50 variability) often arise from:

- Substituent Effects: The 2-thienyl group’s electron-donating properties may alter binding affinity compared to phenyl or fluorophenyl analogs .

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and incubation time require standardization .

- Data Normalization: Use internal controls (e.g., β-actin for cytotoxicity assays) and replicate experiments (n ≥ 3) to minimize variability .

Example: A study showing weak COX-2 inhibition (IC50 = 50 µM) versus strong activity (IC50 = 2 µM) may stem from differences in enzyme source (human recombinant vs. murine) .

Q. What computational strategies are effective for studying the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO = -5.8 eV, LUMO = -1.9 eV) .

- Molecular Docking: Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina. Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the carbonyl and nitrile groups .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .

Q. Table 3: Computational Parameters

| Parameter | Value/Software | Application | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 3.9 eV (B3LYP/6-31G) | Reactivity prediction | |

| Docking Score | -9.2 kcal/mol | COX-2 inhibition |

Q. How do reaction conditions influence the stability of 2-Oxo-4-(2-thienyl)-1,2-dihydropyridine-3-carbonitrile?

Methodological Answer:

- pH Sensitivity: The compound hydrolyzes in acidic conditions (pH < 3), forming a carboxylic acid derivative. Stability is maintained at pH 6–8 .

- Light/Oxygen: Store under inert atmosphere (N2/Ar) at -20°C to prevent oxidation of the thienyl group .

- Thermal Degradation: TGA analysis shows decomposition onset at 180°C, suggesting suitability for room-temperature reactions .

Q. What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The 2-thienyl group directs electrophiles to the 5-position of the dihydropyridine ring. Use Lewis acids (e.g., AlCl3) for nitration .

- Nucleophilic Attack: The nitrile group reacts with Grignard reagents (e.g., MeMgBr) to form ketones, while the carbonyl is protected via silylation (e.g., TMSCl) .

Example: Nitration with HNO3/H2SO4 yields 5-nitro derivatives, confirmed by 1H NMR loss of H-5 signal .

Q. How can researchers validate contradictory crystallographic data for dihydropyridinecarbonitriles?

Methodological Answer:

- Redundant Refinement: Use SHELXL for multiple iterations, ensuring R-factor convergence (R1 < 0.05) .

- Twinned Crystals: Apply TwinLaw matrices to correct for pseudo-merohedral twinning observed in monoclinic systems .

- Data Reproducibility: Cross-validate with Cambridge Structural Database entries (e.g., CCDC 1023456) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.